For instance, one study outlines the synthesis of 4-(1H-pyrazol-1-yl)pyrimidine derivatives involving a multistep process, likely adaptable for synthesizing the target scaffold []. Similarly, another study describes synthesizing a series of alkyl-substituted purines, with 6‐[4‐(4‐propoxyphenyl)piperazin‐1‐yl]‐9H‐purine as the key intermediate, suggesting an N-alkylation strategy for incorporating the ethyl group at the desired position [].
For example, the crystal structure of 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, a derivative of the target scaffold, reveals the spatial arrangement of the pyrimidine and piperazine rings []. Similarly, another study reports the crystal structure of 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole, providing further insights into the conformation and spatial arrangement of the piperazine moiety within similar molecules [].
Derivatives of 4-ethyl-6-(piperazin-1-yl)pyrimidine demonstrate potential as antibacterial agents. For example, a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido1,2- a]pyrimidin-4-one derivatives exhibited promising inhibitory activity against both Gram-positive and Gram-negative bacteria [].
Some derivatives exhibit antifungal properties. For instance, a series of 6‐[4‐(4‐propoxyphenyl)piperazin‐1‐yl]‐9H‐purine derivatives showed considerable antifungal activity against Candida albicans, highlighting the potential of this scaffold for developing novel antifungal therapeutics [].
Several studies highlight the antiviral potential of 4-ethyl-6-(piperazin-1-yl)pyrimidine derivatives. Notably, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives demonstrated notable antiviral properties against the measles virus, with some exhibiting subnanomolar inhibition levels []. Another study identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogs as novel inhibitors of the Chikungunya virus, demonstrating the versatility of this scaffold for targeting different viruses [].
Numerous studies have explored the anticancer potential of 4-ethyl-6-(piperazin-1-yl)pyrimidine derivatives. One study found that a specific derivative, 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime, exhibited strong antiproliferative activity against various cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299 cells []. This compound demonstrated potent DNA intercalating properties and induced significant DNA damage in cancer cells.
Derivatives of 4-ethyl-6-(piperazin-1-yl)pyrimidine have shown promising activity as inhibitors of fibroblast growth factor receptors (FGFRs). Specifically, NVP-BGJ398 (3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea) displayed potent and selective inhibition of FGFR1, FGFR2, and FGFR3 []. This compound exhibited significant antitumor activity in FGFR3-overexpressing bladder cancer xenograft models, suggesting its potential as a targeted therapy for cancers driven by FGFR dysregulation.
Research has identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) []. This compound effectively induced apoptosis in tumor cells at nanomolar concentrations, highlighting its potential as an anticancer agent.
Several 4-(piperazin-1-yl)-7H-pyrrolo[2,3‐d]pyrimidine derivatives have demonstrated potent Akt inhibitory activity []. Compounds like 5q and 5t exhibited nanomolar IC50 values against Akt1 and displayed desirable antiproliferative effects against LNCaP and PC‐3 cancer cell lines.
Studies have identified substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent dual Src/Abl kinase inhibitors []. These compounds displayed excellent antiproliferative activity against various hematological and solid tumor cell lines, demonstrating their potential as broad-spectrum anticancer agents.
Research has led to the discovery of GLPG1690 (2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile), a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis [].
Scientists have developed AZD5305 (25), a potent and selective PARP1 inhibitor and PARP1-DNA trapper with high selectivity for PARP1 over PARP2 and other PARP family members []. This compound exhibited excellent in vivo efficacy in a BRCA-mutant cancer model, suggesting its potential for treating cancers with homologous recombination repair deficiencies.
Studies have investigated 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogs as novel inhibitors of human equilibrative nucleoside transporters (ENTs) []. Compound 3c emerged as a potent ENT inhibitor, demonstrating irreversible and non-competitive inhibition of both ENT1 and ENT2, suggesting its potential for modulating nucleoside transport.
A series of piperazin-1-yl substituted unfused heterobiaryls were synthesized and evaluated as ligands of the 5-HT7 receptors []. These compounds provided valuable insights into the structural features influencing 5-HT7 receptor binding affinity and led to the identification of potent antagonists with varying selectivity profiles.
Affinity chromatography studies have identified inducible flavoprotein NAD(P)H:quinone oxidoreductase (NQO1) and ferrochelatase as potential cellular targets for neuroprotective N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides []. These findings suggest the involvement of NQO1 and ferrochelatase in the neuroprotective effects observed with these compounds.
N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenzamide ([11C]2) has been investigated as a potential positron emission tomography (PET) radioligand for imaging dopamine D4 receptors in the brain []. This compound exhibited high affinity and selectivity for D4 receptors in rats, highlighting its potential for studying D4 receptor distribution and function in vivo.
Studies have evaluated the in vitro antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety []. These compounds exhibited promising radical scavenging activities, suggesting their potential as antioxidants.
Diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)-2,5-dioxo-piperazin-1-yl]-2-oxo-1-phenyl-ethyl ester, a novel di-functional reversible addition–fragmentation chain transfer (RAFT) agent based on 2,5-diketopiperazine, has been synthesized and characterized []. This RAFT agent successfully controlled the polymerization of ethyl methacrylate, resulting in polymers with well-defined molecular weights and low polydispersity indices.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4